molecular formula C17H14ClN3O2 B5608903 N-(2-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

N-(2-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B5608903
M. Wt: 327.8 g/mol
InChI Key: IOHABPQRTVPKPT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuro-pyrimidine core structure, which is known for its potential biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a methoxyphenylamidine intermediate, which undergoes intramolecular cyclization to form the pyrimidine ring . The reaction conditions often involve the use of solvents like acetonitrile and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method allows for the rapid heating of reactants, leading to faster reaction times and potentially higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)- 1benzofuro[3,2-d]pyrimidin-4-amine : Similar structure but with a different substitution pattern on the phenyl ring.
  • N-(2-methoxyphenyl)- 1benzofuro[3,2-d]pyrimidin-4-amine : Lacks the hydrochloride salt form.

Uniqueness

N-(2-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may enhance its solubility and stability. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2.ClH/c1-21-14-9-5-3-7-12(14)20-17-16-15(18-10-19-17)11-6-2-4-8-13(11)22-16;/h2-10H,1H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHABPQRTVPKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC=NC3=C2OC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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